methyl 2-chloro-5-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Methyl 2-chloro-5-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C22H25ClN2O6S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1121854 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Processes
Applications in Radiopharmaceuticals
Research by G. F. Taylor et al. (1996) on the synthesis of radiolabeled compounds for medical imaging applications illustrates the potential of complex benzoates in developing new diagnostic tools. By extension, the compound could be explored for its utility in radiopharmaceuticals, offering a new avenue for medical diagnostics (Taylor et al., 1996).
Drug Discovery and Medicinal Chemistry
A study on the synthesis of carbon-11-labeled CK1 inhibitors for PET radiotracers highlights the relevance of similar compounds in drug discovery, particularly for imaging Alzheimer's disease. This underscores the potential of the compound for therapeutic applications, especially in neurodegenerative diseases research (Gao et al., 2018).
Advanced Materials and Liquid Crystalline Phases
Research on thermotropic polyesters and supramolecular dendrimers illustrates the application of similar compounds in materials science, particularly in creating new materials with unique properties such as liquid crystalline phases. These studies provide a framework for investigating the compound for its potential in materials science and engineering (Kricheldorf & Thomsen, 1992; Balagurusamy et al., 1997).
Properties
IUPAC Name |
methyl 2-chloro-5-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-5-29-17-10-13(11-18(30-6-2)19(17)31-7-3)20(26)25-22(32)24-14-8-9-16(23)15(12-14)21(27)28-4/h8-12H,5-7H2,1-4H3,(H2,24,25,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXGTVYLOWOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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